![molecular formula C20H23FN6O B2520657 3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide CAS No. 2309556-99-6](/img/structure/B2520657.png)
3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H23FN6O and its molecular weight is 382.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- Novel derivatives of propanehydrazide, including those with triazolo and triazolethione moieties, have shown significant antioxidant and anticancer activities against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
- Fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety demonstrated moderate to excellent antitumor activity across a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Bhat et al., 2009).
Antibacterial and Antiviral Properties
- A study on 8-chloroquinolone derivatives identified compounds with potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria, showing significantly more potency than existing treatments for certain strains (Kuramoto et al., 2003).
- Newly synthesized triazolo[4,3-b]pyridazine derivatives exhibited promising antiviral activity against hepatitis-A virus, highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Tubulin Inhibition Mechanism
- Triazolopyrimidines were developed as anticancer agents with a unique mechanism of inhibiting tubulin binding, offering a novel approach to cancer treatment without competing with paclitaxel, and overcoming multiple drug resistance transporter proteins (Zhang et al., 2007).
Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The mode of action of this compound would depend on its specific targets. Generally, triazole compounds interact with their targets by forming hydrogen bonds, given their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its targets. Triazole compounds are known to affect a wide range of pathways due to their ability to interact with various enzymes and receptors .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways it affects. Given the wide range of biological activities associated with triazole compounds, the effects could be diverse .
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c1-13-10-15(4-6-17(13)21)5-9-20(28)25(3)16-11-26(12-16)19-8-7-18-23-22-14(2)27(18)24-19/h4,6-8,10,16H,5,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFRJUGEUPYUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

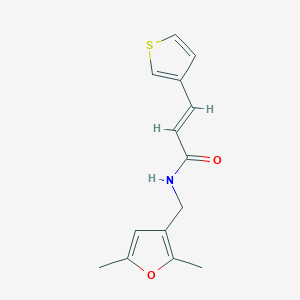
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)
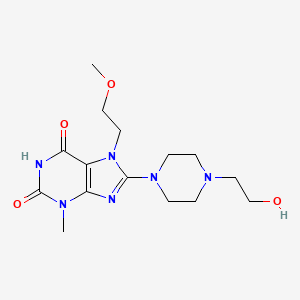
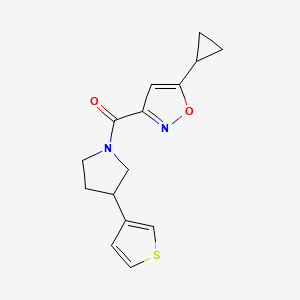
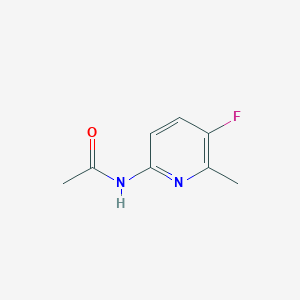
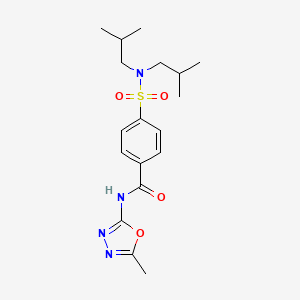
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)
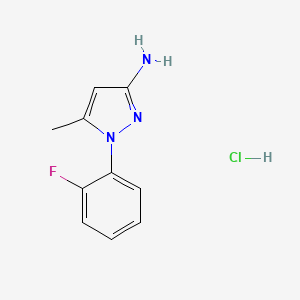
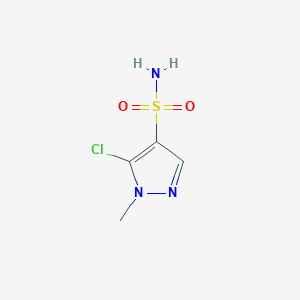
![morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone](/img/structure/B2520594.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)